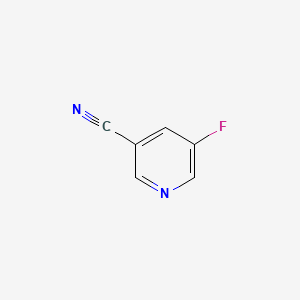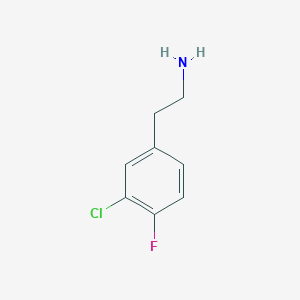
3,3-Difluorocyclobutanol
Vue d'ensemble
Description
3,3-Difluorocyclobutanol is a chemical compound that belongs to the family of cyclobutanes, which are characterized by a four-membered ring structure. The presence of two fluorine atoms at the third carbon of the cyclobutane ring distinguishes it from other cyclobutanol derivatives. This compound is of interest due to its potential as a building block in organic synthesis, particularly for the creation of more complex fluorinated organic molecules.
Synthesis Analysis
The synthesis of 3,3-difluorocyclobutanol and related compounds has been explored in various studies. One approach for the multigram synthesis of 3,3-difluorocyclobutyl-substituted building blocks, including 3,3-difluorocyclobutanol, involves using ethyl 3,3-difluorocyclobutanecarboxylate as a common synthetic intermediate. An alternative pathway for the preparation of 3,3-difluorocyclobutanol or cyclobutanone is through the reaction of dichloroketene with tert-butyl or benzyl vinyl ether .
Molecular Structure Analysis
The molecular structure of 3,3-difluorocyclobutanol is influenced by the presence of the fluorine atoms, which can affect the electronic distribution and steric hindrance within the molecule. Nuclear magnetic resonance (NMR) spectroscopy studies on related 1,1-difluoro-3-phenylcyclobutane derivatives have provided insights into the electronic environment of the cyclobutane ring and the influence of fluorine substituents on the chemical shifts and coupling constants .
Chemical Reactions Analysis
The reactivity of 3,3-difluorocyclobutanol can be inferred from studies on similar compounds. For instance, the Lewis acid-catalyzed intermolecular [4 + 2] cycloaddition of 3-alkoxycyclobutanones with aldehydes or ketones has been reported, which could potentially be applied to fluorinated cyclobutanones to create complex structures . Additionally, the reactivity of cyclobutane derivatives with hydrogen fluoride has been demonstrated, where the hydrofluorination reaction occurs predominantly on specific atoms, leading to the formation of new P-F bonds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,3-difluorocyclobutanol are not explicitly detailed in the provided papers. However, the introduction of fluorine atoms typically influences properties such as boiling point, polarity, and chemical stability. The thermal behavior of related tetrafluorocyclobutane-1,2-diols has been studied, indicating that the fluorine substituents can affect the dimerization and desilylation reactions of these compounds .
Applications De Recherche Scientifique
Synthesis of Building Blocks
3,3-Difluorocyclobutanol serves as a key component in the synthesis of various building blocks, including carboxylic acids, amines, alcohols, azides, trifluoroborates, and ketones. It's particularly noted for its role as a convenient intermediate in the production of these derivatives, highlighting its versatility in organic synthesis (Ryabukhin et al., 2018).
Preparation of Novel Heterocyclic Compounds
3,3-Difluorocyclobutanol contributes to the preparation of novel heterocyclic compounds. This process is facilitated through reactions involving trifluoro or trichloro substituents, demonstrating its utility in the creation of complex organic structures (Rajkumar, Suman, & Raju, 2015).
Environmental Applications
This compound plays a role in environmental chemistry, particularly in the extraction of trace pollutants from water samples. Its derivatives, such as magnetite nanoparticles, are used for the adsorption and extraction of perfluorinated compounds (PFCs) from environmental samples, showcasing its potential in pollution control and environmental remediation (Zhang et al., 2010).
Electronics and Semiconductor Industries
In the electronics sector, 3,3-Difluorocyclobutanol is utilized in the production of polymeric gate dielectrics for organic thin film transistors. Its derivatives, such as perfluorocyclobutane polymers, offer advantages like high on/off current ratios, indicating its importance in the development of electronic devices (Ghim et al., 2006).
Space-based Applications
Derivatives of 3,3-Difluorocyclobutanol, such as perfluorocyclobutanes (PFCBs), are explored for space-based applications. These polymers combine the process advantages of thermoplastics with the properties of traditional fluoropolymers, making them suitable for extreme environmental conditions encountered in space. Modifications and composites of PFCBs are researched to enhance their space durability and conductivity (Gavrin et al., 2004).
Thermal Properties and Polymer Chemistry
The thermal properties of fluorosilicones containing perfluorocyclobutane rings have been investigated. These studies focus on understanding the glass transition temperatures and thermal stability of these materials, which are important for applications in high-temperature environments (Rizzo & Harris, 2000).
Safety and Hazards
Orientations Futures
3,3-Difluorocyclobutanol is a useful building block in the synthesis of various pharmaceuticals . It has been used in the multigram synthesis of 3,3-difluorocyclobutyl-substituted building blocks, including carboxylic acid, amines, alcohols, azide, and trifluoroborate ketone . Future research may explore other potential applications and synthesis methods for this compound.
Propriétés
IUPAC Name |
3,3-difluorocyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F2O/c5-4(6)1-3(7)2-4/h3,7H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLCYDVYEGKWSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30626277 | |
| Record name | 3,3-Difluorocyclobutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
637031-88-0 | |
| Record name | 3,3-Difluorocyclobutanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=637031-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-Difluorocyclobutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-Difluorocyclobutanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the most efficient synthetic route for obtaining 3,3-difluorocyclobutanol on a multigram scale?
A1: While ethyl 3,3-difluorocyclobutanecarboxylate serves as a versatile intermediate for many 3,3-difluorocyclobutyl derivatives [], the research suggests that a more efficient route for 3,3-difluorocyclobutanol involves the reaction of dichloroketene with tert-butyl or benzyl vinyl ether []. This alternative pathway offers advantages in terms of yield and ease of purification for the target compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



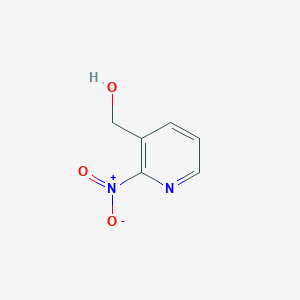
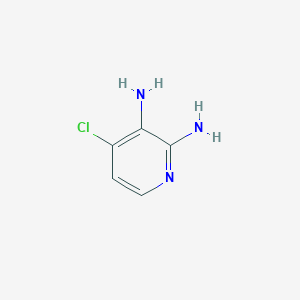

![3-(4-Fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B1322397.png)

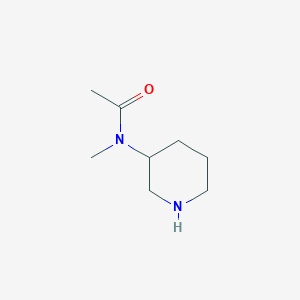


![2,6-Bis[(tert-butoxycarbonyl)amino]heptanedioic acid](/img/structure/B1322407.png)

